molecular formula C11H13F3N2O3 B577969 N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline CAS No. 1352318-51-4

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline

Cat. No.: B577969
CAS No.: 1352318-51-4
M. Wt: 278.231
InChI Key: DJNGJEYVRZPVIX-UHFFFAOYSA-N
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Description

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C11H13F3N2O3. It is characterized by the presence of a trifluoromethoxy group, a nitro group, and a tert-butyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline typically involves the nitration of N-tert-butyl-2-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: N-tert-Butyl-4-amino-2-(trifluoromethoxy)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as quinones.

Scientific Research Applications

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline depends on its specific applicationThe nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and influence biological pathways .

Comparison with Similar Compounds

Uniqueness: N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-tert-butyl-4-nitro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3/c1-10(2,3)15-8-5-4-7(16(17)18)6-9(8)19-11(12,13)14/h4-6,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNGJEYVRZPVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718328
Record name N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-51-4
Record name Benzenamine, N-(1,1-dimethylethyl)-4-nitro-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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